molecular formula C9H7N5S B2939658 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole CAS No. 852694-88-3

2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole

Cat. No.: B2939658
CAS No.: 852694-88-3
M. Wt: 217.25
InChI Key: IFYAJXBCHOYODN-UHFFFAOYSA-N
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Description

2-[(2H-1,2,3,4-Tetrazol-5-yl)methyl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a tetrazole-methyl group at the 2-position. The benzothiazole moiety consists of a benzene ring fused to a thiazole ring (a five-membered ring containing sulfur and nitrogen), while the tetrazole group is a nitrogen-rich aromatic ring known for its acidic properties and role in bioisosteric replacements in medicinal chemistry.

Properties

IUPAC Name

2-(2H-tetrazol-5-ylmethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c1-2-4-7-6(3-1)10-9(15-7)5-8-11-13-14-12-8/h1-4H,5H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYAJXBCHOYODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Pharmacological Relevance

The compound shares structural motifs with angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs that incorporate tetrazole and benzimidazole/imidazole groups. Below is a detailed comparison with key ARBs and related derivatives:

Table 1: Structural and Pharmacological Comparison
Compound Name Core Structure Key Substituents Pharmacological Activity Bioavailability/Solubility
2-[(2H-Tetrazol-5-yl)methyl]-1,3-benzothiazole Benzothiazole Tetrazole-methyl Not reported (discontinued) Likely low (no ionizable groups)
Irbesartan Diazaspiro[4.4]nonene Tetrazole-biphenylmethyl, butyl group ARB (hypertension, nephropathy) High (oral bioavailability >60%)
Candesartan cilexetil Benzimidazole Tetrazole-biphenylmethyl, ethoxy, carboxylic acid ARB (hypertension, heart failure) Prodrug (activated in vivo)
Olmesartan medoxomil Imidazole Tetrazole-biphenylmethyl, medoxomil ester ARB (hypertension) Ester prodrug (rapid hydrolysis)
Valsartan Imidazole Tetrazole-biphenylmethyl, pentanamide ARB (hypertension, heart failure) Moderate (23% bioavailability)
Compound from Benzimidazole Tetrazole-biphenylmethyl, pentyl, carboxylic acid β-arrestin1 pathway inhibition (aldosterone suppression) Experimental (bulky R1 enhances potency)

Key Structural Differences and Implications

Benzothiazoles are less common in ARBs, which predominantly use benzimidazole for optimal AT1 receptor antagonism .

Tetrazole Positioning :

  • In ARBs, the tetrazole group is typically attached to a biphenylmethyl moiety (e.g., Irbesartan: biphenylmethyl-diazaspiro system), enabling strong hydrogen bonding with the AT1 receptor . In contrast, the target compound’s tetrazole is directly linked via a methyl group to benzothiazole, which may limit spatial flexibility and receptor interaction .

Substituent Effects :

  • ARBs like Candesartan and Olmesartan include ionizable groups (carboxylic acid, ester prodrugs) to enhance solubility and bioavailability. The target compound lacks such groups, likely reducing aqueous solubility .
  • The pentyl and carboxylic acid substituents in ’s compound demonstrate how bulky, anionic groups enhance β-arrestin1 pathway inhibition, a feature absent in the target compound .

Pharmacological and Metabolic Considerations

  • Receptor Affinity : The biphenylmethyl-tetrazole motif in ARBs is critical for blocking angiotensin II binding. The benzothiazole-tetrazole combination in the target compound may exhibit weaker affinity due to steric or electronic mismatches .
  • Acidity : Tetrazole’s acidity (pKa ~4.9) enhances solubility in ARBs, but the absence of additional ionizable groups in the target compound may limit its pharmacokinetic profile .

Biological Activity

The compound 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole is a member of the benzothiazole family and incorporates a tetrazole moiety. This structural configuration is significant due to the biological activities associated with both benzothiazoles and tetrazoles, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C₉H₈N₄S
  • Molecular Weight : 208.25 g/mol
  • CAS Number : Not specifically listed but related compounds can be referenced for synthesis and biological evaluation.

The biological activity of this compound is thought to arise from its ability to interact with various biological targets. The tetrazole ring can form hydrogen bonds and engage in non-covalent interactions with enzymes and receptors. This interaction potentially leads to modulation of enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against several strains of bacteria. In vitro studies have shown that derivatives of tetrazole exhibit significant antibacterial activity. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Bacterial Strain
Compound A0.25Staphylococcus aureus
Compound B1.0Escherichia coli
Compound C4.0Pseudomonas aeruginosa

Anticancer Activity

Research indicates that benzothiazoles possess notable anticancer properties. The presence of the tetrazole moiety enhances the cytotoxicity against various cancer cell lines. For example, studies reported that compounds with similar structures exhibited IC₅₀ values less than those of standard chemotherapeutics like doxorubicin .

CompoundCell LineIC₅₀ (µM)
Compound DA431 (skin cancer)1.98
Compound EU251 (glioblastoma)<10

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators. Compounds in this category have shown promise in reducing inflammation in animal models .

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study on Anticancer Activity : A study conducted on a series of benzothiazole-tetrazole hybrids showed promising results against human melanoma cells with significant apoptosis induction .
  • Antibacterial Screening : In a comparative study against standard antibiotics, certain derivatives were found to be more effective than ciprofloxacin against resistant bacterial strains .

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